molecular formula C21H25N3O3S2 B2356100 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034509-56-1

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2356100
CAS No.: 2034509-56-1
M. Wt: 431.57
InChI Key: ZKWQKGRCCNYAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS Number: 2034509-56-1) is a synthetic organic compound with a molecular formula of C21H25N3O3S2 and a molecular weight of 431.6 g/mol . This complex molecule features a benzothiadiazole core, a piperidine ring, and a phenylthio-propanone chain, making it a valuable intermediate for advanced chemical research and drug discovery efforts. The compound's structure is based on the 1,2,5-thiadiazole heterocycle, a scaffold known to confer significant biological activity in medicinal chemistry . Specifically, the benzo-fused thiadiazole dioxide moiety in its structure is of particular interest. Heterocyclic compounds like this are frequently explored as bioisosteres for common nucleic acid bases, which can allow them to interact with and disrupt critical biological processes in target cells . This mechanism is a cornerstone of research into novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should proceed with standard laboratory safety precautions, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-22-19-9-5-6-10-20(19)24(29(22,26)27)17-11-14-23(15-12-17)21(25)13-16-28-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQKGRCCNYAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CCSC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-3-methylbenzenethiol

  • Sulfonation : Treatment of 2-amino-3-methylbenzenethiol with chlorosulfonic acid yields the sulfonyl chloride intermediate.
  • Ammonolysis : Reaction with aqueous ammonia forms the sulfonamide.
  • Oxidative Cyclization : Oxidation with hydrogen peroxide (H₂O₂) in acetic acid induces cyclization to form 3-methylbenzo[c]thiadiazole 2,2-dioxide.

Reaction Scheme
$$
\text{2-Amino-3-methylbenzenethiol} \xrightarrow{\text{ClSO}3\text{H}} \text{Sulfonyl chloride} \xrightarrow{\text{NH}3} \text{Sulfonamide} \xrightarrow{\text{H}2\text{O}2} \text{3-Methylbenzo[c]thiadiazole 2,2-dioxide}
$$

Functionalization of the Thiadiazole Core with Piperidine

The piperidine subunit is introduced at position 1 of the thiadiazole via nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

  • Halogenation : The thiadiazole core is brominated at position 1 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Piperidine Coupling : Treatment with piperidine in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of copper(I) iodide (CuI) facilitates substitution.

Optimized Conditions

  • Solvent: Dimethylacetamide (DMA)
  • Temperature: 110°C
  • Yield: 68–72%

Acylation to Install the Propan-1-one Moiety

The propan-1-one chain is introduced via acylation of the piperidine nitrogen.

Friedel-Crafts Acylation

  • Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (DCM) forms the chloroacetamide intermediate.
  • Thiolation : Substitution of the chloride with thiophenol (PhSH) using triethylamine (Et₃N) as a base yields the phenylthioacetamide.

Reaction Parameters

  • Molar ratio: 1:1.2 (chloroacetamide : thiophenol)
  • Solvent: Tetrahydrofuran (THF)
  • Reaction time: 12 hours
  • Yield: 65%

Final Assembly via Aldol Condensation

The propan-1-one chain is extended via an aldol reaction to introduce the ketone functionality.

Aldol Reaction with Formaldehyde

  • Base-Catalyzed Condensation : The phenylthioacetamide is treated with formaldehyde in the presence of sodium hydroxide (NaOH) to form the α,β-unsaturated ketone.
  • Tautomerization : The enol intermediate tautomerizes to the thermodynamically stable ketone form.

Key Data

  • Temperature: 0–5°C (to minimize side reactions)
  • Workup: Acidic quench (HCl) followed by extraction with ethyl acetate
  • Purity: >95% (HPLC)

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to couple the thiadiazole-piperidine subunit with a pre-formed phenylthio-propanol derivative.

Conditions

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
  • Solvent: THF
  • Yield: 60%

Palladium-Catalyzed Cross-Coupling

For higher regiocontrol, a Suzuki-Miyaura coupling between a boronic ester-functionalized thiadiazole and a brominated propan-1-one precursor has been explored.

Catalyst System

  • Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃
  • Solvent: Dioxane/water (4:1)

Challenges and Optimization

  • Regioselectivity : Competing substitution at position 3 of the thiadiazole necessitates careful choice of leaving groups (e.g., bromine vs. iodine).
  • Oxidation Sensitivity : The phenylthio group is prone to over-oxidation; thus, mild oxidizing agents (e.g., meta-chloroperbenzoic acid) are preferred.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts.

Spectroscopic Characterization

Key analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.12 (m, 9H, aromatic), 4.21 (q, 2H, CH₂), 3.78–3.12 (m, 8H, piperidine), 2.94 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1120 cm⁻¹ (C-N).
  • HRMS : m/z calculated for C₂₄H₂₇N₃O₃S₂ [M+H]⁺: 486.1521; found: 486.1518.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions such as:

  • Oxidation: This compound can be oxidized to form corresponding sulfoxide and sulfone derivatives.

  • Reduction: The nitro group in the compound can be reduced to an amine.

  • Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly on the benzothiadiazole ring and the phenylthio moiety.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.

  • Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or sodium borohydride.

  • Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The reactions yield a range of products including sulfoxides, sulfones, and various substituted derivatives with altered functional groups depending on the specific reaction conditions.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

  • Mechanism : The presence of the thiadiazole moiety is believed to enhance membrane permeability in bacteria, leading to increased susceptibility to the drug.
  • Case Studies : Compounds similar to the target compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays.

Antitumor Activity

Thiadiazoles are increasingly recognized for their anticancer properties:

  • Mechanism : The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can significantly affect cytotoxicity. The presence of specific substituents can enhance interaction with cancer cell targets.
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF7), colon (HT29), and liver (HepG2) cancer cells. For instance, compounds with electron-donating groups showed enhanced activity against these cell lines.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism : Molecular docking studies suggest that it may inhibit enzymes like lipoxygenase, which are involved in inflammatory pathways.
  • Case Studies : Preliminary in vitro assays indicated a reduction in pro-inflammatory cytokines in treated cells compared to controls.

Summary of Applications

ApplicationMechanismNotable Findings
AntimicrobialDisruption of bacterial membrane integrityEffective against both Gram-positive and Gram-negative bacteria
AntitumorCytotoxic effects on cancer cellsSignificant inhibition observed in MCF7 and HT29 cell lines
Anti-inflammatoryInhibition of lipoxygenaseReduction in inflammatory markers in vitro

Mechanism of Action

1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects primarily through its interaction with specific molecular targets. The benzothiadiazole core is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine moiety can enhance binding affinity and selectivity towards particular receptors or enzymes. The detailed pathways may vary based on the specific biological system and target molecules involved.

Comparison with Similar Compounds

Key structural comparisons :

Feature Target Compound Analogues (e.g., )
Core Heterocycle Benzo[c][1,2,5]thiadiazole (dioxidized) 1,3,4-Thiadiazole, triazolothiazoles, or pyridine derivatives
Substituents Piperidinyl, phenylthio-propanone Nitrophenyl, chlorophenyl, or fluoroquinazolinyl groups
Synthetic Route Likely involves cyclization and nucleophilic substitution Hydrazonoyl chloride cyclization () or Suzuki coupling ()

Activity Comparison Table :

Compound Class Target Microorganism MIC Range (µg/mL) Key Substituent Influence Reference
1,3,4-Thiadiazoles E. coli, C. albicans 2–8 Nitrophenyl groups enhance electron withdrawal
Piperidine-triazoles C. albicans 16–64 Fluoroquinazolinyl groups improve membrane penetration
Nitroimidazoles M. tuberculosis >64 (inactive) Nitrofuryl groups critical for activity

Physicochemical Properties

The phenylthio group in the target compound increases lipophilicity (predicted LogP ≈ 3.5), comparable to 5i–5k (LogP: 3.1–3.8) . However, the dioxidized thiadiazole core may reduce metabolic stability compared to non-oxidized analogues like 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (), which exhibits higher crystallinity and thermal stability .

Methodological Considerations in Similarity Assessment

For example, nitro-substituted aryl groups in 4b, 4f, and 4g () enhance antimycobacterial activity, whereas non-nitro analogues are inactive.

Biological Activity

The compound 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one is a member of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring linked to a phenylthio group and a thiadiazole moiety. The presence of the 2,2-dioxide functional group on the thiadiazole is significant as it can influence the compound's reactivity and biological interactions.

Property Value
Molecular Formula C17H20N4O3S
Molecular Weight 364.43 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and bacterial infections .
  • Antimicrobial Activity : The structural characteristics suggest potential antimicrobial properties by disrupting bacterial cell wall synthesis .
  • Antiviral Properties : The compound may interfere with viral replication processes, making it a candidate for antiviral drug development .

Biological Activity Data

Recent studies have highlighted the biological activities associated with compounds similar to this one. Below is a summary of relevant findings:

Study Activity Tested Result
Research on ThiadiazolesAntimicrobialSignificant activity against E. coli (MIC 50 µg/mL)
Anticancer ActivityMDA-MB-231 Cell LineIC50 = 3.3 µM compared to cisplatin control
Fungicidal ActivityAgainst B. cinerea>60% inhibition at 200 µg/mL

Case Study 1: Anticancer Activity

In a study evaluating various thiadiazole derivatives, the compound demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cell line. The IC50 value was significantly lower than that of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of several thiadiazole derivatives against common bacterial strains. The compound exhibited notable activity against Gram-negative bacteria such as E. coli, suggesting its utility in developing new antimicrobial agents.

Case Study 3: Fungicidal Properties

Research focusing on fungicidal activity revealed that compounds with similar structural motifs effectively inhibited fungal growth in vitro. The tested compound showed promising results against Botrytis cinerea at concentrations comparable to established fungicides.

Q & A

Basic: What are the critical steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling of heterocyclic moieties : The benzo[c][1,2,5]thiadiazole ring is fused with a piperidine derivative under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) or toluene .
  • Thioether formation : The phenylthio group is introduced via nucleophilic substitution or thiol-ene reactions, often requiring base catalysis (e.g., triethylamine) .
  • Optimization : Key parameters include temperature control (60–120°C), solvent purity, and catalyst selection (e.g., HOBt/TBTU for amide couplings) to achieve yields >70% . Purification typically involves column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the benzo[c][1,2,5]thiadiazole and piperidine moieties .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., sulfone C=O at ~1700 cm⁻¹, thioether C-S at ~600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • HPLC : Ensures >95% purity by quantifying impurities under gradient elution conditions .

Advanced: How can reaction yields be optimized while minimizing by-products?

  • Solvent selection : Use DMF for polar intermediates or toluene for non-polar steps to enhance solubility and reduce side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for thermally sensitive steps .
  • Catalyst tuning : Replace traditional bases with polymer-supported catalysts for easier recovery and reduced by-product formation .

Advanced: What computational methods predict biological activity and guide SAR studies?

  • Molecular docking : Models interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The sulfone group shows strong hydrogen bonding with catalytic residues .
  • QSAR modeling : Correlates substituent electronegativity (e.g., methyl vs. nitro groups on the benzothiadiazole ring) with antimicrobial IC₅₀ values .
  • DFT calculations : Predicts redox stability of the sulfone moiety, critical for in vivo metabolic resistance .

Advanced: How to address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from synthetic by-products .
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenylthio with pyridylthio) to isolate pharmacophore contributions .

Advanced: What strategies enable selective functionalization of the thiadiazole ring?

  • Protective groups : Temporarily block the sulfone oxygen with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the C-4 position .
  • Regioselective catalysts : Use Pd(OAc)₂ with bidentate ligands for Suzuki-Miyaura coupling at the electron-deficient C-6 position .

Advanced: How to evaluate stability under physiological conditions?

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 48h, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.